REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([OH:9])=[CH:4][N:3]=1.[H-].[Na+].C1N=CN([C:17](N2C=NC=C2)=[O:18])C=1>CN(C=O)C>[NH2:1][C:2]1[N:3]=[CH:4][C:5]2[O:9][C:17](=[O:18])[NH:8][C:6]=2[N:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C(=N1)N)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring at 60° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
quenched with water (25 mL)
|
Type
|
CUSTOM
|
Details
|
The solvent and water were removed via rotary evaporation
|
Type
|
CUSTOM
|
Details
|
the residue was then triturated in water (5 mL)
|
Type
|
FILTRATION
|
Details
|
The solid was then collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
affording 230 mg (38%)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
NC=1N=CC2=C(N1)NC(O2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |